molecular formula C9H9NNaO3 B1348504 Sodium hippurate CAS No. 532-94-5

Sodium hippurate

Cat. No.: B1348504
CAS No.: 532-94-5
M. Wt: 202.16 g/mol
InChI Key: DNCFUJWSNCPMHC-UHFFFAOYSA-N
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Description

Sodium hippurate, also known as sodium 2-benzamidoacetate, is a sodium salt of hippuric acid. It is a white crystalline powder that is soluble in water. This compound is primarily used in biochemical tests to identify certain bacterial species based on their ability to hydrolyze hippurate into glycine and benzoic acid .

Mechanism of Action

Target of Action

The primary target of Sodium hippurate is the enzyme hippuricase . This enzyme is present in certain bacteria, including Campylobacter jejuni, Listeria monocytogenes, Gardnerella vaginalis, and Streptococcus agalactiae .

Mode of Action

This compound interacts with its target, the enzyme hippuricase, resulting in the hydrolysis of this compound into benzoic acid and glycine . This enzymatic action is the fundamental mode of action of this compound .

Biochemical Pathways

The hydrolysis of this compound by hippuricase affects the biochemical pathway that leads to the formation of benzoic acid and glycine . The benzoic acid can then be detected using ferric chloride as an indicator . In a rapid test, glycine is detected by oxidation with Ninhydrin reagent, which results in the production of a deep purple color .

Pharmacokinetics

The pharmacokinetics of this compound, particularly when used in combination with methenamine as methenamine hippurate, involves absorption from the gastrointestinal tract . Approximately 10-30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The urine must be kept sufficiently acidic for the drug to be effective, particularly against urea-splitting organisms such as Proteus and Pseudomonas .

Result of Action

The hydrolysis of this compound by hippuricase results in the formation of benzoic acid and glycine . This reaction is used in the identification of certain bacteria, including Campylobacter jejuni, Listeria monocytogenes, Gardnerella vaginalis, and Streptococcus agalactiae . The presence of these bacteria can be inferred from the deep purple color produced when glycine reacts with the Ninhydrin reagent .

Action Environment

The action of this compound is influenced by the pH of the environment. The urine must be kept sufficiently acidic for the drug to be effective . This is particularly important when the causative organisms are urea-splitting strains of Proteus or Pseudomonas, which increase urinary pH . Therefore, the efficacy and stability of this compound are influenced by environmental factors such as pH .

Biochemical Analysis

Biochemical Properties

Sodium hippurate is hydrolyzed by the enzyme hippuricase, resulting in the formation of glycine and benzoic acid . This reaction is crucial in the identification of certain bacterial species, such as Campylobacter jejuni, Listeria monocytogenes, Gardnerella vaginalis, and Streptococcus agalactiae . The enzyme hippuricase catalyzes the hydrolysis of this compound, and the resulting glycine can be detected using ninhydrin reagent, which produces a deep purple color .

Cellular Effects

This compound influences various cellular processes by interacting with specific enzymes and proteins. In bacterial cells, the hydrolysis of this compound by hippuricase leads to the production of glycine and benzoic acid, which can affect cellular metabolism and signaling pathways . The presence of this compound can also impact gene expression and cellular function by modulating the activity of hippuricase and other related enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by the enzyme hippuricase. This enzyme binds to this compound and catalyzes the cleavage of the compound into glycine and benzoic acid . The binding interactions between this compound and hippuricase are essential for the enzyme’s activity, and any changes in these interactions can affect the hydrolysis process. Additionally, this compound can influence gene expression by modulating the activity of hippuricase and other related enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where the compound is used to study bacterial hydrolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hippurate can be synthesized by reacting hippuric acid with sodium hydroxide. The reaction typically involves dissolving hippuric acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing hippuric acid with sodium hydroxide. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium hippurate undergoes hydrolysis, where it is broken down into glycine and benzoic acid by the enzyme hippuricase. This reaction is commonly used in biochemical tests to identify certain bacterial species .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its application as a biochemical test reagent for identifying specific bacterial species. Its ability to be hydrolyzed into glycine and benzoic acid by the enzyme hippuricase makes it a valuable tool in microbiology and clinical diagnostics .

Properties

CAS No.

532-94-5

Molecular Formula

C9H9NNaO3

Molecular Weight

202.16 g/mol

IUPAC Name

sodium;2-benzamidoacetate

InChI

InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);

InChI Key

DNCFUJWSNCPMHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)O.[Na]

532-94-5

Related CAS

495-69-2 (Parent)

sequence

G

Synonyms

ammonium hippurate
benzamidoacetic acid
benzoylglycine
hippurate
hippuric acid
hippuric acid, (14)C-labeled
hippuric acid, monoammonium salt
hippuric acid, monopotassium salt
hippuric acid, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is sodium hippurate utilized in microbiology?

A1: this compound serves as a valuable biochemical test substrate for differentiating and identifying specific bacterial species. Its hydrolysis, yielding benzoic acid and glycine, is a characteristic trait employed for this purpose [, , , , , , , , , , , , , , , , ].

Q2: Which bacterial species are particularly notable for their ability or inability to hydrolyze this compound?

A2: Several bacterial species exhibit distinct patterns of this compound hydrolysis. For instance:

  • Streptococci: Hemolytic streptococci of bovine origin are known for their ability to hydrolyze this compound, setting them apart from human-derived strains [, , , ]. Within the streptococci, group B streptococci ( Streptococcus agalactiae) consistently demonstrate hippurate hydrolysis, serving as a key identifying characteristic [, , , , , ]. Conversely, group A streptococci typically lack this ability [, ].
  • Campylobacter: Campylobacter jejuni characteristically hydrolyzes this compound, contrasting with Campylobacter coli, which generally does not [, , , ]. This distinction aids in their differentiation.
  • Legionella: While Legionella pneumophila strains have shown the ability to hydrolyze this compound, other species like L. bozemanii, L. micdadei, and L. dumoffii do not []. This suggests its potential utility in distinguishing Legionella species.

Q3: What methods are employed to detect this compound hydrolysis?

A3: Several methods have been developed for detecting this compound hydrolysis in bacterial cultures. These include:

  • Ferric Chloride Test: This traditional method involves adding ferric chloride solution directly to the culture medium. The formation of an insoluble precipitate indicates the presence of benzoic acid, signifying hydrolysis [].
  • Ninhydrin Reaction: In this approach, the reaction mixture is treated with ninhydrin reagent. The development of a purple color indicates the presence of glycine, a product of hippurate hydrolysis [].
  • Two-Dimensional Thin-Layer Chromatography (TLC): This technique provides a more specific and reliable method for detecting glycine as a hydrolysis product [].
  • Gas-Liquid Chromatography (GLC): GLC offers a rapid and sensitive method for detecting benzoic acid, another product of hydrolysis [].
  • Colorimetric Test: This method utilizes specific chemical developers to produce a color change in the presence of benzoic acid, indicating hydrolysis [].

Q4: How does sodium benzoate, a precursor to hippuric acid, impact glomerular circulation in frogs?

A4: Research using Richards's method of direct observation on frog kidneys demonstrated that sodium benzoate administration leads to increased glomerular circulation. This increase is characterized by a higher number of functioning glomeruli, a greater number of active loops within each glomerulus, and an elevated flow velocity in individual capillaries [].

Q5: How does this compound compare to sodium benzoate in terms of excretion rate in mammals?

A5: Studies on mammals have revealed that this compound is excreted more slowly than sodium benzoate []. This difference in excretion kinetics is intriguing, particularly as hippuric acid is synthesized from benzoic acid and glycine within the kidney, whereas hippuric acid itself simply passes through [].

Q6: Can this compound enhance the solubility and absorption of other drugs?

A6: Research has demonstrated that increasing the concentration of sodium benzoate or this compound in a solution enhances the aqueous solubility of 6-mercaptopurine (6-MP) []. Notably, the solubility of 6-MP in a 20% (w/v) solution of either sodium benzoate or this compound was about sixfold greater than that of 6-MP alone [].

Q7: How does this compound influence urine composition and bladder morphology in rats?

A8: Studies on rats revealed that, unlike some other tumor promoters, this compound does not elevate urinary pH, even though it does increase the urine's sodium ion concentration []. Additionally, scanning electron microscopy revealed that the epithelial cells of the urinary bladders of rats administered this compound exhibited alterations in their surface features, including the presence of pleomorphic microvilli, short and uniform microvilli, and ropy or leafy microridges []. These findings suggest that while this compound may not significantly alter urinary pH, it can induce structural changes in the bladder.

Q8: What other research areas involve this compound?

A8: Beyond its use in microbiology and physiological studies, this compound has been investigated in several other research areas:

  • Aerosol Analysis: this compound has been identified as a component of solid aerosols in environmental samples, suggesting its presence as a potential air pollutant [].
  • Tissue Respiration: Research has explored the inhibitory effects of sodium benzoate and this compound on tissue respiration. This inhibition has been observed in various tissues, including liver, kidney, diaphragm, and brain tissues from rats and pigeons [].
  • Tumor Promotion: Studies have examined the potential of this compound, along with other chemicals, as a promoter of urinary bladder carcinogenesis in rats. These studies often involve analyzing changes in urine composition and bladder morphology [].

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